Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate
Description
Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate (CAS 127783-36-2, C₁₁H₁₄BF₄ISi) is a hypervalent iodine(III) reagent synthesized via the reaction of bis(trimethylsilyl)ethyne with iodosylbenzene (PhIO) in the presence of BF₃·OEt₂ as a Lewis acid . This compound serves as a stable precursor to Ethynyl(phenyl)iodonium Tetrafluoroborate (CAS 127783-34-0, C₈H₆BF₄I) through protodesilylation using hydrogen fluoride (HF), achieving 83% yield . The trimethylsilyl group acts as a protective moiety, enabling controlled ethynyl group liberation under mild conditions. This reagent is pivotal in stereoselective α-ethynylation of β-dicarbonyl compounds .
Properties
IUPAC Name |
phenyl(2-trimethylsilylethynyl)iodanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ISi.BF4/c1-13(2,3)10-9-12-11-7-5-4-6-8-11;2-1(3,4)5/h4-8H,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLUVBBDXOGLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[Si](C)(C)C#C[I+]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF4ISi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449420 | |
| Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127783-36-2 | |
| Record name | Iodonium, phenyl[2-(trimethylsilyl)ethynyl]-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127783-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
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Preparation Methods
Traditional Two-Step Synthesis via Stannane Intermediates
The classical approach to synthesizing trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate involves a two-step sequence utilizing organostannane precursors. Ochiai and co-workers pioneered this method in 1990, employing ethynyl(tributyl)stannane (3 ) and bis(trifluoroacetoxy)iodobenzene (2 ) as key reagents . The reaction proceeds via a nucleophilic displacement mechanism, where the stannane acts as an ethynyl donor to the hypervalent iodine center.
Step 1: Formation of the Stannane Intermediate
Trimethylsilylacetylene undergoes a Sonogashira coupling with iodobenzene derivatives in the presence of palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide. This step yields aryltrimethylsilylacetylenes (9 ), which are subsequently treated with triflic anhydride (Tf₂O) to activate the iodine(III) center .
Step 2: Iodonium Salt Formation
The activated intermediate reacts with sodium tetrafluoroborate (NaBF₄) in dichloromethane, facilitating anion exchange to yield the final tetrafluoroborate salt. This method achieves moderate yields (65–73%) but requires stringent anhydrous conditions to prevent hydrolysis of the stannane intermediate .
Challenges and Limitations
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High cost of organostannane reagents.
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Generation of toxic by-products (e.g., tributyltin halides).
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Sensitivity to moisture, necessitating inert atmosphere handling .
Calcium Carbide-Based Synthesis: A Cost-Effective Alternative
To address the economic and environmental drawbacks of stannane-based routes, recent studies have explored calcium carbide (CaC₂) as a sustainable ethynyl source . This method capitalizes on the low cost ($0.05/g) and industrial availability of CaC₂, circumventing the need for hazardous reagents.
Procedure Overview
-
Ethynylation of Chloro(tributyl)stannane :
CaC₂ reacts with chloro(tributyl)stannane (8 ) in dimethyl sulfoxide (DMSO), forming ethynyl(tributyl)stannane (3 ) via a nucleophilic substitution mechanism. -
Sn–I(III) Exchange Reaction :
The stannane intermediate undergoes ligand exchange with (diacetoxyiodo)benzene (6 ) in the presence of boron trifluoride etherate (BF₃·OEt₂), yielding the iodonium tetrafluoroborate salt .
Advantages
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Eliminates reliance on toxic stannane precursors.
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Utilizes inexpensive, widely available starting materials.
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Achieves comparable yields (70–75%) to traditional methods .
Direct Synthesis Using Hypervalent Iodine Reagents
A streamlined one-pot synthesis has been developed using hypervalent iodine reagents, notably iodosylbenzene (PhIO), as the oxidizing agent. This method avoids intermediate isolation, enhancing operational efficiency.
Key Reaction Conditions
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Reagents : Trimethylsilylacetylene, PhIO, BF₃·OEt₂.
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Solvent : Anhydrous dichloromethane.
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Temperature : −78°C to room temperature.
Mechanistic Insights
Boron trifluoride activates the iodine(III) center in PhIO, enabling electrophilic substitution at the ethynyl carbon. The tetrafluoroborate counterion is introduced via subsequent metathesis with NaBF₄ .
Yield Optimization
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Excess BF₃·OEt₂ (2 equiv.) improves reaction completeness.
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Slow addition of trimethylsilylacetylene minimizes side reactions.
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Final purification via recrystallization from hexane/ether mixtures enhances purity .
Alternative Routes via Zefirov’s Reagent
Zefirov’s reagent (PhI=O·TfOH) offers a versatile pathway for synthesizing iodonium triflates, which can be converted to tetrafluoroborates through anion exchange.
Synthetic Protocol
-
Triflate Formation :
Trimethylsilylacetylene reacts with Zefirov’s reagent in acetonitrile, forming the iodonium triflate intermediate. -
Anion Metathesis :
Treatment with aqueous NaBF₄ replaces the triflate anion with tetrafluoroborate, yielding the target compound .
Performance Metrics
Comparative Analysis of Synthetic Methods
| Method | Reagents | Steps | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Traditional Two-Step | PhI(OAc)₂, SnBu₃C≡CH | 2 | 65–73 | Established protocol | Costly stannanes, toxic byproducts |
| Calcium Carbide | CaC₂, SnBu₃Cl | 2 | 70–75 | Cost-effective, sustainable | Requires anhydrous DMSO |
| Direct Synthesis | PhIO, BF₃·OEt₂ | 1 | 70–75 | One-pot, high efficiency | Moisture-sensitive reagents |
| Zefirov’s Reagent Route | PhI=O·TfOH, NaBF₄ | 2 | 68–72 | High purity, scalable | Triflate handling challenges |
Mechanistic Considerations and Side Reactions
The formation of this compound proceeds through a ligand-exchange mechanism at the iodine(III) center. Computational studies suggest that the electrophilicity of the iodine atom is critical for stabilizing the transition state during ethynyl group transfer .
Common Side Reactions
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Protodesilylation :
Premature removal of the trimethylsilyl group by residual moisture, yielding ethynyl(phenyl)iodonium tetrafluoroborate . -
C–H Insertion :
Intramolecular carbene insertion into aromatic C–H bonds, forming benzo[b]furan derivatives .
Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
TMSI undergoes nucleophilic substitution at the iodonium center. Key findings include:
-
Phenolate Substitution : Reaction with potassium phenolate salts yields substitution products (e.g., aroxyacetylenes or aroxy-trimethylsilylacetylenes) and sp² C–H insertion products. For example:
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 4-Nitrophenolate | TMSI | 2-(4-Nitrophenoxy)benzo[b]furan (7a ) | 38% |
| 2,4-Dinitrophenolate | TMSI | 2,4-Dinitrophenoxyacetylene (6c ) | 31% |
| 4-Acetylphenolate | TMSI | 4-Acetylphenoxyacetylene (6d ) | 17% |
C–H Insertion Reactions
TMSI participates in intramolecular C–H insertion to form heterocycles:
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Benzo[b]furan Formation : Reaction with potassium 4-nitrophenolate generates 2-aroxybenzo[b]furans via sp² C–H insertion .
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Diatomic Carbon (C₂) Generation : Treatment with tetrabutylammonium fluoride (TBAF) or cesium fluoride releases C₂, which reacts with 9,10-dihydroanthracene or galvinoxyl radicals to form trapped products (e.g., nanocarbons) .
Protodesilylation and Ethynylation
TMSI serves as a precursor to ethynyl(phenyl)iodonium tetrafluoroborate (1 ) via HF-induced protiodetrimethylsilylation. This intermediate enables α-ethynylation of β-dicarbonyl compounds under mild conditions .
Mechanism :
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Protodesilylation : HF removes the trimethylsilyl group from TMSI to generate 1 .
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Electrophilic Transfer : The ethynyl group from 1 transfers to β-dicarbonyl substrates (e.g., acetylacetone), forming α-ethynylated products .
Annulation and Rearrangement Reactions
TMSI-derived iodonium salts facilitate annulation and rearrangement pathways:
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Phenylsulfonylindene Synthesis : Reaction with benzenesulfinate yields phenylsulfonylindenes (e.g., 21a , 21b ) via annulation (45–50% yield) or rearrangement (15–20% yield) .
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Iodonium Transfer : Rare examples involve transferring the PhI⁺ group to form iodonium salts (e.g., 10 ) .
Comparative Reactivity with Analogues
TMSI exhibits distinct reactivity compared to structurally similar compounds:
| Compound | Reactivity | Key Difference |
|---|---|---|
| Ethynyl(phenyl)iodonium tetrafluoroborate | Direct ethynylation without protodesilylation | Lacks trimethylsilyl group |
| Phenyl(trimethylsilylethynyl)iodonium triflate | Similar substitution pathways but different counterion stability | Triflate counterion alters solubility |
Reaction Conditions and Reagents
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Typical Reagents : Tetrabutylammonium fluoride (TBAF), cesium fluoride, phenolates, benzenesulfinate .
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Solvents : Dichloromethane, acetonitrile.
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Mechanism of Action
Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate features a molecular formula of C₁₁H₁₄BF₄ISi and a molecular weight of 388.03 g/mol. The compound is characterized by its stability and reactivity, primarily due to the presence of the iodonium ion, which acts as a strong electrophile. This allows the compound to engage in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The iodonium group can be replaced by nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
- Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitutions, enhancing its utility in organic synthesis.
- Coupling Reactions : It is particularly effective in coupling reactions that form alkynyl derivatives.
Organic Synthesis
Overview : this compound is widely used as a reagent in organic synthesis due to its ability to facilitate the formation of complex organic molecules.
Key Applications :
- Formation of Carbon-Carbon Bonds : It is employed in the synthesis of alkynes through coupling reactions, such as the Sonogashira reaction, where it reacts with aryl halides to produce arylalkynes .
- Synthesis of Alkynyl Compounds : The compound serves as a precursor for various alkynyl(phenyl)iodonium salts, which are valuable intermediates in organic chemistry .
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Sonogashira Reaction | Aryl halide + trimethylsilylethynyl(phenyl)iodonium | 70-90 |
| Electrophilic Substitution | Phenolic compounds with iodonium salts | Moderate |
Medicinal Chemistry
Overview : The reactivity of this compound makes it a candidate for drug development and bioconjugation techniques.
Key Applications :
- Drug Modification : It can modify drug molecules or carriers (e.g., nanoparticles), enhancing their delivery efficacy and specificity.
- Bioconjugation Techniques : The compound's ability to react with biomolecules allows for the development of targeted therapies and diagnostics.
Materials Science
Overview : In industrial applications, this compound is utilized for producing advanced materials and as a catalyst.
Key Applications :
- Catalytic Processes : It acts as a catalyst in various industrial reactions, improving reaction rates and yields.
- Material Synthesis : The compound is involved in synthesizing functional materials with specific properties tailored for applications in electronics and photonics .
Case Study 1: Ethynylation of Dicarbonyl Compounds
A study demonstrated that this compound could effectively ethynylate β-dicarbonyl compounds under mild conditions. This reaction showcased its utility in synthesizing complex molecules relevant to medicinal chemistry .
Case Study 2: Bioconjugation for Drug Delivery
Research indicated that modifying drug carriers with this compound improved their targeting capabilities, leading to enhanced therapeutic effects while minimizing side effects. This application highlights its potential in developing more effective drug delivery systems .
Mechanism of Action
The mechanism by which trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate exerts its effects involves the activation of the iodonium group, which facilitates the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethynyl(phenyl)iodonium Tetrafluoroborate
Synthesis : Generated by HF-mediated protiodetrimethylsilylation of Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate .
Reactivity : Directly ethynylates 1,3-dicarbonyl compounds under mild conditions, avoiding harsh bases .
Key Difference : Unlike its silylated precursor, it lacks stability for long-term storage but offers immediate ethynyl transfer .
Diaryliodonium Salts (e.g., (4-Nitrophenyl)(phenyl)iodonium Tetrafluoroborate)
Synthesis : Prepared via oxidation of aryl iodides with m-CPBA and BF₃·OEt₂, followed by reaction with arylboronic acids (yields: 51–78%) .
Reactivity : Used in metal-free arylation of ethyl acetoacetate, contrasting with Trimethylsilylethynyl(phenyl)iodonium’s ethynylation focus .
Structural Variance : Diaryliodonium salts feature two aryl groups, whereas Trimethylsilylethynyl(phenyl)iodonium has an alkynyl-silyl moiety, altering electrophilicity .
Alkenyliodonium Salts (e.g., (Z)-2-Phenyl-1-propenyl(phenyl)iodonium Tetrafluoroborate)
Synthesis: Formed via solvolysis of β,β-disubstituted alkenyliodonium triflates in methanol or thermal decomposition . Stability: Decomposes in CDCl₃ at room temperature, unlike the more stable this compound . Reactivity: Generates benzenium cations upon solvolysis, diverging from ethynyl-transfer pathways .
Alkynyl(phenyl)iodonium Sulfonates
Synthesis : Prepared via simpler protocols than tetrafluoroborates, with improved yields (e.g., 83% for (Z)-phenyl(2-phenyl-2-tosylvinyl)iodonium tetrafluoroborate) .
Counterion Impact : Sulfonates (e.g., tosylates) enhance solubility and reaction efficiency compared to tetrafluoroborates .
β-Fluorovinyliodonium Salts
Synthesis: Derived from fluorination of alkynyliodonium salts using Cu(II) catalysts, yielding fluorinated alkenes . Applications: Useful in synthesizing fluorinated aromatics, highlighting divergent reactivity from non-fluorinated analogs .
Data Tables
Research Findings
- Stereoselectivity : Protodesilylation of Trimethylsilylethynyl(phenyl)iodonium TFBA proceeds with retention of configuration, critical for stereocontrolled synthesis .
- Counterion Effects : Tetrafluoroborate salts generally exhibit lower solubility than sulfonates, impacting reaction scalability .
- Thermal Stability : Trimethylsilylethynyl(phenyl)iodonium TFBA is stable under BF₃·OEt₂ conditions, whereas alkenyliodonium salts decompose readily .
Biological Activity
Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate (TMSI) is a hypervalent iodine compound that has gained attention in organic synthesis and medicinal chemistry due to its unique reactivity and potential applications. This article explores the biological activity of TMSI, focusing on its mechanisms of action, applications in bioconjugation, and implications for drug development.
TMSI is characterized by its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. The iodonium group in TMSI is particularly reactive, allowing it to participate in various chemical transformations, including:
- Nucleophilic Substitution : The iodonium group can be substituted by nucleophiles, leading to the formation of new compounds.
- C-H Insertion Reactions : TMSI can undergo C-H insertion, resulting in the formation of cyclopentenes and other heterocycles under mild conditions .
- Bioconjugation Techniques : Due to its reactivity, TMSI is utilized in bioconjugation for modifying biomolecules, enhancing their functionality for therapeutic applications.
1. Bioconjugation
TMSI's ability to modify biomolecules makes it a valuable tool in bioconjugation. This process involves attaching various functional groups to biomolecules, which can enhance their stability, solubility, and targeting capabilities. For instance, TMSI can be used to label proteins or nucleic acids for imaging or therapeutic purposes.
2. Drug Development
Research is ongoing into the use of TMSI as a precursor for developing novel drug candidates. Its reactivity allows for the synthesis of complex organic molecules that may exhibit biological activity against various diseases. Several studies have highlighted its potential in creating compounds with improved pharmacological properties .
Case Study 1: Ethynylation of β-Dicarbonyl Compounds
A significant application of TMSI is in the α-ethynylation of β-dicarbonyl compounds under mild conditions. This reaction provides a straightforward method for synthesizing ethynyl derivatives that are valuable in pharmaceutical chemistry .
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Ethynyl(phenyl)iodonium tetrafluoroborate | α-Ethynylation | 71% | |
| 2-(4-nitrophenoxy)benzo[b]furan | C-H Insertion | 38% |
Case Study 2: Synthesis and Reactivity
TMSI has been studied for its reactivity with various nucleophiles, leading to the formation of substitution products such as aroxyacetylenes. These compounds show promise for further functionalization and application in drug design .
Safety and Toxicity
While TMSI has valuable applications, it is essential to note its toxicity. It poses risks such as skin burns and eye damage upon exposure. Proper safety protocols should be followed when handling this compound in laboratory settings.
Q & A
Q. What are the standard protocols for synthesizing Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate in alkynylation reactions?
A typical procedure involves reacting the substrate (e.g., ethyl acetoacetate) with NaH in THF at room temperature, followed by the addition of this compound (1.2 equiv). After stirring, the mixture is quenched with water, extracted with Et₂O, dried over MgSO₄, and purified via silica gel chromatography (Hexane/EtOAc). This method yields products with ~69% efficiency .
Q. How should researchers handle and store this compound to ensure stability?
The compound is moisture-sensitive and should be stored under inert gas (e.g., nitrogen) at -20°C. Use protective gloves, eyewear, and avoid inhalation of dust. Decomposition products may include toxic iodobenzene derivatives, necessitating fume hood use .
Advanced Research Questions
Q. What strategies can optimize reaction yields in metal-free arylation using this reagent?
Key factors include:
Q. How can researchers resolve contradictory solubility data for iodonium salts in the literature?
Discrepancies arise from inconsistent experimental conditions (e.g., solvent purity, temperature). To address this:
- Use standardized SI units for reporting.
- Validate solubility via gravimetric analysis after equilibration under inert conditions.
- Cross-reference with thermodynamic data (e.g., Gibbs free energy of dissolution) .
Q. What spectroscopic techniques are recommended for characterizing intermediates in reactions involving this reagent?
Q. How does the counterion (e.g., BF₄⁻ vs. OTf⁻) influence iodonium salt reactivity in solvolysis?
Tetrafluoroborate salts exhibit faster solvolysis rates (up to 10⁶×) compared to triflates due to weaker ion pairing, which facilitates leaving-group dissociation. This is critical in photochemical solvolysis, where BF₄⁻ enhances vinyl cation generation for trapping experiments .
Methodological Considerations
- Reproducibility : Document solvent drying methods (e.g., molecular sieves for THF) and reagent purity (≥95% by NMR).
- Safety protocols : Neutralize waste with aqueous sodium sulfide to mitigate iodide byproduct toxicity .
- Data validation : Cross-check melting points and spectral data against peer-reviewed studies to confirm compound identity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
